A Senior Scientist's Guide to 2-Chloro-4-methylbenzaldehyde: Physicochemical Properties, Reactivity, and Synthetic Utility
A Senior Scientist's Guide to 2-Chloro-4-methylbenzaldehyde: Physicochemical Properties, Reactivity, and Synthetic Utility
Abstract: This technical guide provides an in-depth analysis of 2-Chloro-4-methylbenzaldehyde (CAS No. 50817-80-6), a key aromatic aldehyde intermediate. As a Senior Application Scientist, this document moves beyond a simple recitation of facts to explore the causal relationships between the compound's structure and its physical and chemical properties. We will dissect its spectroscopic signature, analyze the electronic effects governing its reactivity, and present its strategic applications in the fields of pharmaceutical and agrochemical synthesis. This guide is intended for researchers, process chemists, and drug development professionals who require a functional and mechanistic understanding of this versatile chemical building block.
Molecular Identity and Physicochemical Properties
2-Chloro-4-methylbenzaldehyde is an aromatic aldehyde whose utility is defined by the specific arrangement of its functional groups on the benzene ring. Understanding its fundamental properties is the first step in its effective application.
Chemical Identifiers
A consistent and accurate identification is critical for regulatory compliance and scientific reproducibility.
| Identifier | Value |
| CAS Number | 50817-80-6[1] |
| Molecular Formula | C₈H₇ClO[1][2] |
| Molecular Weight | 154.59 g/mol [1][2] |
| IUPAC Name | 2-chloro-4-methylbenzaldehyde[1] |
| Synonyms | 2-Chloro-p-tolualdehyde, 3-Chloro-4-formyltoluene[3] |
Physical Properties
The physical state and solubility parameters dictate the handling, storage, and reaction conditions for this compound.
| Property | Value | Source(s) |
| Appearance | Solid, Light yellow to yellow | [4][5] |
| Melting Point | 27-30 °C | [4] |
| Boiling Point | 100-103 °C @ 4 Torr | [3][4] |
| Density (Predicted) | 1.195 ± 0.06 g/cm³ | [3][4] |
| Solubility | Low solubility in water; Soluble in organic solvents like ethanol, ether, benzene.[6] | |
| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8°C.[3][4] |
The low melting point of 2-Chloro-4-methylbenzaldehyde means it can exist as either a solid or liquid at or near ambient laboratory temperatures, a crucial consideration for material transfer and reaction setup.[4] Its low water solubility is typical for substituted aromatic compounds and necessitates the use of organic solvents for most synthetic applications.[6]
Spectroscopic Signature for Structural Verification
Confirming the identity and purity of a starting material is a non-negotiable step in any synthetic workflow. The following section outlines the expected spectroscopic data for 2-Chloro-4-methylbenzaldehyde, providing a baseline for quality control.
Predicted Spectral Data
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¹H NMR Spectroscopy: The proton NMR spectrum is the most direct method for confirming the structure. Key expected signals include a singlet for the aldehydic proton between δ 9.9-10.4 ppm, a singlet for the methyl protons around δ 2.4 ppm, and a set of three protons in the aromatic region (δ 7.2-7.9 ppm) with splitting patterns dictated by their coupling constants.[7][8]
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¹³C NMR Spectroscopy: The carbon spectrum will show a characteristic carbonyl carbon peak around δ 190-192 ppm.[9] Other key signals include the methyl carbon near δ 21 ppm and several distinct peaks for the aromatic carbons, including the two quaternary carbons attached to the chloro and aldehyde groups.
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Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of key functional groups. A strong, sharp absorption band around 1700-1710 cm⁻¹ is indicative of the conjugated aldehyde C=O stretch.[7][8] Two weaker bands for the aldehydic C-H stretch can be found near 2720 cm⁻¹ and 2820 cm⁻¹ . Aromatic C-H stretches appear above 3000 cm⁻¹, while the C-Cl bond shows a signal in the fingerprint region.[7]
Caption: Molecular Structure of 2-Chloro-4-methylbenzaldehyde.
Workflow: Acquiring and Interpreting ¹H NMR Spectra
This protocol outlines a self-validating system for the routine quality control analysis of 2-Chloro-4-methylbenzaldehyde.
Objective: To confirm the identity and assess the purity of a sample of 2-Chloro-4-methylbenzaldehyde.
Materials:
-
Sample of 2-Chloro-4-methylbenzaldehyde
-
Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
NMR tube (5 mm)
-
Pasteur pipette
-
NMR Spectrometer (300 MHz or higher)
Procedure:
-
Sample Preparation: Weigh approximately 10-20 mg of the 2-Chloro-4-methylbenzaldehyde sample directly into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ (containing TMS) to the vial. Gently swirl to dissolve the solid completely. The deuterated solvent provides the field lock for the spectrometer, and TMS serves as the internal standard (δ 0.00 ppm).
-
Transfer: Using a clean Pasteur pipette, transfer the solution to an NMR tube.
-
Acquisition: Insert the tube into the NMR spectrometer. Follow the instrument-specific software instructions to lock, shim, and acquire a standard proton spectrum. A typical acquisition involves 8 to 16 scans.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Analysis & Interpretation:
-
Calibrate: Set the TMS peak to δ 0.00 ppm.
-
Identify Signals: Locate the key signals as described in Section 2.1: the aldehyde singlet (~10 ppm), the aromatic multiplet (~7-8 ppm), and the methyl singlet (~2.4 ppm).
-
Integrate: Integrate the identified peaks. The ratio of the integrals should correspond to the number of protons (e.g., 1H : 3H : 3H).
-
Purity Assessment: Look for any extraneous peaks. The presence of significant unidentifiable signals may indicate impurities. Compare the spectrum to a known reference standard if available.
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Chemical Reactivity: A Tale of Two Substituents
The synthetic utility of 2-Chloro-4-methylbenzaldehyde is governed by the electronic interplay between the aldehyde group and the chloro and methyl substituents on the aromatic ring.
The Electrophilic Aldehyde Core
Like all aldehydes, the carbonyl carbon is electrophilic due to the polarization of the C=O bond. This makes it a prime target for nucleophilic attack, underpinning reactions such as Grignard additions, Wittig olefinations, and Schiff base formations.[6][10] Aromatic aldehydes are generally less reactive than aliphatic aldehydes because the benzene ring donates electron density through resonance, slightly reducing the carbonyl carbon's electrophilicity.[10]
Electronic Effects of Chloro and Methyl Groups
The unique reactivity of this molecule stems from the competing electronic effects of its substituents.
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Chlorine (at C2): The chlorine atom exerts a powerful electron-withdrawing inductive effect (-I) due to its high electronegativity. This effect pulls electron density away from the aromatic ring and, importantly, from the carbonyl carbon. This significantly increases the partial positive charge on the carbonyl carbon, making it more electrophilic and thus more reactive toward nucleophiles compared to unsubstituted benzaldehyde or 4-methylbenzaldehyde.[10]
-
Methyl (at C4): The methyl group exerts a weak electron-donating effect (+I and hyperconjugation) . This effect pushes electron density into the ring, which would normally decrease the electrophilicity of the carbonyl carbon.
The Net Result: The strong, distance-dependent inductive withdrawal from the ortho-positioned chlorine atom is the dominant electronic factor. It overrides the weaker donating effect of the para-methyl group, leading to a highly activated aldehyde functional group for nucleophilic addition reactions.[10]
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